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Introduction

Radiprodil (also known as UCB3491) is an investigational drug being evaluated for the
treatment of several neurological disorders.[1] It functions as a selective negative allosteric
modulator of the GIuN2B subunit of the N-methyl-D-aspartate (NMDA) receptor.[1][2] By
modulating the activity of these receptors, Radiprodil may help control excessive brain activity
that can lead to seizures and other neurological symptoms.[1] This document provides detailed
application notes and experimental protocols for the design of clinical trials investigating
Radiprodil in various neurological conditions, including GRIN-related disorders, Infantile
Spasms (IS), Tuberous Sclerosis Complex (TSC), and Focal Cortical Dysplasia (FCD).

Mechanism of Action

Radiprodil selectively binds to an allosteric site on the NMDA receptor complex at the interface
between the GIuN1 and GIuN2B subunits.[2] This binding stabilizes a non-active conformation
of the receptor, thereby reducing calcium influx without directly competing with the glutamate
binding site. This targeted modulation of GluN2B-containing NMDA receptors is particularly
relevant in conditions where their overexpression or gain-of-function mutations are implicated in
the pathophysiology.
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Caption: Radiprodil's mechanism of action on the NMDA receptor.

Preclinical Evidence Summary

Preclinical studies have demonstrated the anticonvulsant effects of Radiprodil in various animal
models of epilepsy. These studies provide a strong rationale for its clinical development in
neurological disorders characterized by seizure activity.

Key Preclinical Findings
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Animal Model

Key Findings

Reference

Audiogenic Seizure Model

(mice)

Potent, dose-dependent
protection against generalized
clonic convulsions. ED50 of
2.1 mg/kg.

Pentylenetetrazole (PTZ)-

induced Seizure Model (rats)

Age-dependent anticonvulsant
effect, with higher potency in
juvenile rats (PN12), consistent
with the developmental
expression of the GIuN2B
subunit. At 10 mg/kg, it
completely abolished tonic

seizures in PN12 rats.

In Vitro Models of GRIN

mutations

Effective antagonist at over
80% of tested human disease-
associated GRIN1 and
GRIN2B gain-of-function

missense variants.

Knock-in Mouse Model
(GIuN2B-Ser810Arg)

Blocks synaptic GIuN2B
receptors in brain slices from a
mouse line with a gain-of-
function variant associated
with early-onset epileptic

encephalopathy.

Clinical Trial Design and Protocols

Radiprodil is currently being investigated in several clinical trials for various neurological

indications. The following sections outline the experimental design and protocols for these

trials.

Overall Clinical Development Workflow
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Caption: Radiprodil's clinical development pathway.

Application Note 1: GRIN-Related
Neurodevelopmental Disorders

Trial Design: The Honeycomb (Phase 1b) and BeeLine
(Phase 3) Studies

The clinical development of Radiprodil for GRIN-related neurodevelopmental disorders (GRIN-
NDD) with gain-of-function mutations includes the Phase 1b Honeycomb study (NCT05818943)
and the planned Phase 3 BeelLine trial.

Honeycomb Study (Phase 1b, Open-Label)

o Objective: To assess the safety, tolerability, pharmacokinetics (PK), and potential efficacy of
Radiprodil in children with GRIN-related disorders with a gain-of-function (GoF) genetic
variant.

» Patient Population: Children aged 6 months to 12 years with a confirmed GoF mutation in
GRIN1, GRINZ2A, or GRIN2B genes.

o Key Efficacy Endpoints:
o Change in countable motor seizure (CMS) frequency from baseline.
o Clinician and Caregiver Global Impressions of Change (CGI-C and CaGlI-C).

o Aberrant Behavior Checklist — Community (ABC-C).
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BeeLine Study (Phase 3, Placebo-Controlled)

» Objective: To evaluate the efficacy and safety of Radiprodil on both seizure frequency and
non-seizure symptoms in children with GRIN-NDD.

» Patient Population:

o Randomized Qualifying Seizure (RQS) Cohort: Patients with at least 4 baseline countable
motor seizures during a 4-week observation period.

o Randomized Auxiliary (RA) Cohort: Patients with significant behavioral or other non-
seizure symptoms who do not meet the seizure frequency criteria.

e Primary Endpoint: Reduction in seizure frequency for the RQS cohort and a GRIN-specific
Clinical Global Impression (GRIN-CGI) scale for the RA cohort.

Experimental Protocols

1.2.1. Patient Screening and Enrollment

e Inclusion Criteria:

[¢]

Confirmed GoF mutation in a GRIN gene.

[e]

Age between 6 months and 12 years.

o

For the RQS cohort, a minimum of 4 observable motor seizures during a 4-week
prospective observation period.

o

Failure of at least two prior anti-seizure medications (ASMs).
e Exclusion Criteria:
o Clinically significant unstable medical conditions.
o Use of other investigational drugs within a specified timeframe.

1.2.2. Dosing and Administration
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o Formulation: Radiprodil is administered as a liquid suspension at concentrations of 0.25
mg/mL or 2.50 mg/mL.

e Administration: Orally or via gastric/nasogastric tube, twice daily (BID).
e Dosing Schedule:

Screening/Observation Period (35 days): Establish baseline seizure frequency and/or

[¢]

behavioral symptoms.

Titration Period (approx. 51 days): Radiprodil is initiated at a low dose and slowly up-

[¢]

titrated to the highest tolerated and potentially effective dose.

Maintenance Period (8 weeks): Patients remain on the optimal dose.

[¢]

o

Open-Label Extension: Eligible participants may continue to receive Radiprodil.
1.2.3. Pharmacokinetic (PK) Analysis

o Sampling: Blood samples are collected at pre-specified time points during the titration and
maintenance periods to assess plasma concentrations of Radiprodil. Microsampling
techniques may be utilized to facilitate PK sampling in infants.

» Analysis: Population PK modeling will be used to characterize the PK profile of Radiprodil in
the pediatric population.

1.2.4. Efficacy and Safety Assessments
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Assessment Description Frequency
Caregivers record the daily
frequency and type of

Seizure Diary a Y P Daily

countable motor seizures in an

electronic diary.

GRIN-CGI Scale

A GRIN-specific Clinical Global
Impression scale to assess the
severity and change of GRIN-
NDD symptoms, including
communication, motor

function, and behavior.

At baseline and specified

follow-up visits

ABC-C

The Aberrant Behavior
Checklist — Community is used
to evaluate behavioral

problems.

At baseline and specified

follow-up visits

Adverse Event (AE) Monitoring

All AEs are recorded and
assessed for severity and

relationship to the study drug.

Throughout the study

Laboratory Tests

Standard hematology, clinical

chemistry, and urinalysis.

At screening and specified

follow-up visits

Electrocardiograms (ECGSs)

To monitor for any cardiac

effects.

At screening and specified

follow-up visits

Application Note 2: Infantile Spasms (IS), Tuberous
Sclerosis Complex (TSC), and Focal Cortical

Dysplasia (FCD)

Trial Design: The Astroscape Study (Phase 1b/2a)

The Astroscape trial (NCT06392009) is an ongoing, open-label Phase 1b/2a clinical trial

assessing the safety, tolerability, pharmacokinetics, and potential efficacy of Radiprodil in
patients with TSC or FCD Type II.
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» Objective: To evaluate the safety and potential efficacy of Radiprodil in reducing seizures and
improving non-seizure symptoms in patients with TSC or FCD Type II.

o Patient Population: Approximately 30 patients with a diagnosis of TSC or FCD Type Il who
have seizures not adequately controlled by standard of care therapies.

» Rationale: Enhanced GIuN2B NMDA receptor expression has been observed in brain tissues
from TSC and FCD lesions, suggesting that Radiprodil may be beneficial in these conditions.

Experimental Protocols

2.2.1. Patient Selection
e |Inclusion Criteria:
o Confirmed diagnosis of TSC or FCD Type II.

o Drug-resistant epilepsy, defined as failure to achieve seizure freedom with at least two
appropriate ASMs.

o Stable regimen of concomitant ASMs for a specified period before enrollment.
e Exclusion Criteria:

o Progressive neurological disease other than TSC or FCD.

o Prior resective epilepsy surgery within a specified timeframe.
2.2.2. Dosing and Administration

The dosing and administration protocol is expected to be similar to that of the GRIN-NDD trials,
involving a titration period to an individually optimized dose followed by a maintenance period.

2.2.3. Efficacy and Safety Outcome Measures
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Assessment

Description

Primary Endpoint

Safety and tolerability of Radiprodil.

Secondary Endpoints

* Percentage change in seizure frequency from

baseline.

* Responder rate (proportion of patients with a

>50% reduction in seizure frequency).

* Change in non-seizure symptoms (e.g.,
behavior, cognition) assessed using

standardized scales.

* Pharmacokinetic parameters of Radiprodil.

Preclinical Protocol Example: Pentylenetetrazole
(PTZ)-Induced Seizure Model in Juvenile Rats

This protocol is designed to assess the anticonvulsant activity of Radiprodil in a model of

generalized seizures in young animals, reflecting the pediatric target population.

1. Animals: Male Wistar rat pups at postnatal day 12 (PN12).

2. Materials:

o Radiprodil solution

e Vehicle control (e.g., saline)

o Pentylenetetrazole (PTZ) solution (e.g., 60 mg/kg in saline)

» Syringes and needles for intraperitoneal (IP) injection.

e Observation chambers.

 Video recording equipment.

3. Procedure:
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Acclimatize the rat pups to the testing room for at least 1 hour before the experiment.

Administer Radiprodil or vehicle control via IP injection at various doses (e.g., 1, 3, 10
mg/kg).

After a pre-determined pretreatment time (e.g., 30 minutes), administer PTZ (60 mg/kg, IP)
to induce seizures.

Immediately place each animal in an individual observation chamber and record its behavior
for 30 minutes.

Score the seizure severity using a standardized scale (e.g., Racine scale).

Measure the latency to the first myoclonic jerk and the onset of generalized tonic-clonic
seizures.

. Data Analysis:

Compare the seizure scores and latencies between the Radiprodil-treated groups and the
vehicle control group using appropriate statistical tests (e.g., ANOVA, Kruskal-Wallis test).

Calculate the ED50 value for protection against generalized tonic-clonic seizures.
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Caption: Workflow for the PTZ-induced seizure model.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Application Notes and Protocols for Radiprodil Clinical
Trials in Neurology]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b10819576#experimental-design-for-radiprodil-clinical-
trials-in-neurology]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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